![molecular formula C19H32N4O B3905571 N-[(1-isobutyl-3-pyrrolidinyl)methyl]-6-[isopropyl(methyl)amino]nicotinamide](/img/structure/B3905571.png)
N-[(1-isobutyl-3-pyrrolidinyl)methyl]-6-[isopropyl(methyl)amino]nicotinamide
Overview
Description
N-[(1-isobutyl-3-pyrrolidinyl)methyl]-6-[isopropyl(methyl)amino]nicotinamide, commonly known as IB-MECA, is a synthetic compound that belongs to the class of adenosine A3 receptor agonists. The compound has gained significant attention in the scientific community due to its potential applications in various fields, including cancer treatment, inflammation, and cardiovascular diseases.
Scientific Research Applications
IB-MECA has been extensively studied for its potential applications in various fields, including cancer treatment, inflammation, and cardiovascular diseases. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In addition, IB-MECA has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases. Furthermore, IB-MECA has been shown to have cardioprotective effects, making it a potential treatment for cardiovascular diseases.
Mechanism of Action
IB-MECA exerts its effects by binding to the adenosine A3 receptor, a G protein-coupled receptor that is expressed in various tissues, including the brain, heart, and immune cells. Activation of the adenosine A3 receptor by IB-MECA leads to the activation of various signaling pathways, including the cAMP/PKA pathway, the PI3K/Akt pathway, and the MAPK/ERK pathway. These signaling pathways are involved in various cellular processes, including cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
IB-MECA has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis by activating the cAMP/PKA pathway and the PI3K/Akt pathway. In addition, IB-MECA has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, IB-MECA has been shown to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function.
Advantages and Limitations for Lab Experiments
IB-MECA has several advantages for lab experiments. The compound is readily available and can be synthesized using various methods. In addition, IB-MECA has been extensively studied, and its mechanism of action is well understood. However, IB-MECA also has some limitations. The compound has low solubility in water, making it difficult to administer in vivo. In addition, IB-MECA has a short half-life, making it difficult to maintain therapeutic levels in vivo.
Future Directions
There are several future directions for research on IB-MECA. One potential direction is to develop more potent and selective adenosine A3 receptor agonists. Another potential direction is to investigate the use of IB-MECA in combination with other therapeutic agents for cancer treatment, inflammation, and cardiovascular diseases. Furthermore, future research could investigate the use of IB-MECA in other fields, such as neurodegenerative diseases and diabetes.
properties
IUPAC Name |
6-[methyl(propan-2-yl)amino]-N-[[1-(2-methylpropyl)pyrrolidin-3-yl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O/c1-14(2)12-23-9-8-16(13-23)10-21-19(24)17-6-7-18(20-11-17)22(5)15(3)4/h6-7,11,14-16H,8-10,12-13H2,1-5H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAINNDKNOVLGSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(C1)CNC(=O)C2=CN=C(C=C2)N(C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(3-chlorophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B3905490.png)
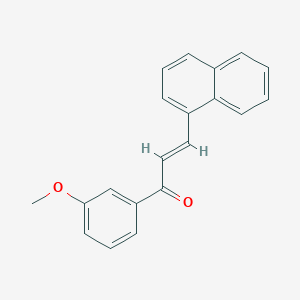
![ethyl 7-methyl-2-[(5-methyl-2-furyl)methylene]-5-[4-(methylthio)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3905509.png)
![2-({[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}amino)-1H-isoindole-1,3(2H)-dione](/img/structure/B3905512.png)
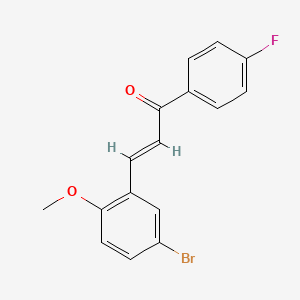
![(2E)-N-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-N-(2-methoxyethyl)-3-phenylprop-2-en-1-amine](/img/structure/B3905537.png)
![(3-{2-[hydroxy(diphenyl)acetyl]carbonohydrazonoyl}-1H-indol-1-yl)acetic acid](/img/structure/B3905540.png)

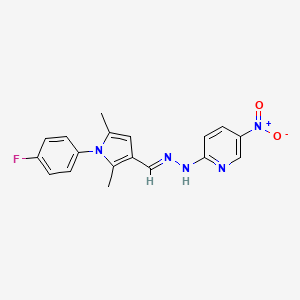
![N'-[(4-methyl-3-nitrobenzoyl)oxy]-2-(2-thienyl)ethanimidamide](/img/structure/B3905552.png)
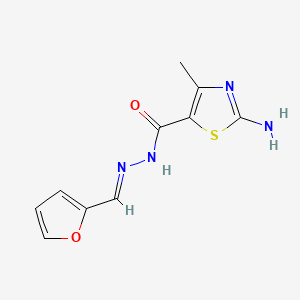
![methyl 2-(4-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3905561.png)
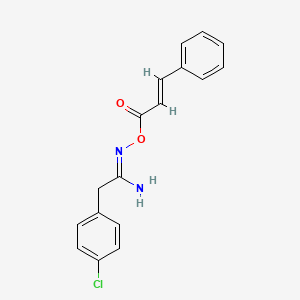
![2-{1-[1-(3-cyclopentylpropanoyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B3905570.png)